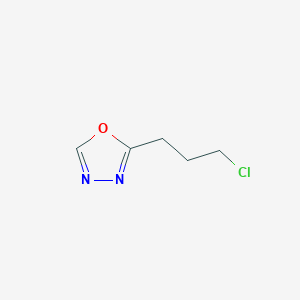

2-(3-Chloropropyl)-1,3,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chloropropyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O/c6-3-1-2-5-8-7-4-9-5/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZPMDURBLPFQGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(O1)CCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for the Chemical Compound

Strategies for 1,3,4-Oxadiazole (B1194373) Ring Formation

The construction of the 1,3,4-oxadiazole ring is a well-documented area of heterocyclic chemistry. nih.govresearchgate.netchembk.com These aromatic, five-membered rings are valued scaffolds in medicinal chemistry and materials science. nih.govnih.gov The primary approaches to forming this ring system, applicable to the synthesis of the title compound, involve the cyclization of linear precursors, typically derived from hydrazides.

Cyclodehydration Reactions of Hydrazide Derivatives

A cornerstone of 1,3,4-oxadiazole synthesis is the cyclodehydration of 1,2-diacylhydrazines. chembk.comasianpubs.org This method involves the reaction of an acid hydrazide with a carboxylic acid or its derivative, followed by the removal of a water molecule to close the ring.

To prepare 2-(3-chloropropyl)-1,3,4-oxadiazole via this route, the key intermediate would be N'-(4-chlorobutanoyl)acylhydrazide. The most direct precursor is 4-chlorobutyryl hydrazide, which would be reacted with another acylating agent before cyclization. However, a more common and direct approach is the reaction of a hydrazide with a carboxylic acid or acid chloride.

Various dehydrating agents are employed to facilitate this transformation, including harsh reagents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂), as well as milder, more modern reagents. asianpubs.org For instance, the Burgess reagent and systems like 1,1'-carbonyldiimidazole (B1668759) (CDI) with triphenylphosphine (B44618) have been used for one-pot syntheses from benzohydrazide (B10538) and carboxylic acids. chembk.com Triflic anhydride (B1165640) has also been reported as a potent dehydrating agent for diacylhydrazines. asianpubs.org A study by Brain et al. demonstrated the use of a polymer-supported Burgess reagent under microwave irradiation, significantly reducing reaction times. acs.org

Table 1: Selected Reagents for Cyclodehydration of Diacylhydrazines

| Dehydrating Agent | Typical Conditions | Reference |

| Phosphorus Oxychloride (POCl₃) | Reflux | chembk.comasianpubs.org |

| Thionyl Chloride (SOCl₂) | Controlled temperature | asianpubs.org |

| Triflic Anhydride | Anhydrous conditions | asianpubs.org |

| Burgess Reagent (polymer-supported) | Microwave, THF | acs.org |

| 1,1'-Carbonyldiimidazole (CDI)/Triphenylphosphine | One-pot reaction | chembk.com |

Oxidative Cyclization Approaches

An alternative to dehydration is the oxidative cyclization of N-acylhydrazones. rsc.orgresearchgate.net These precursors are typically formed by the condensation of an acylhydrazide with an aldehyde. acs.org For the target molecule, this would involve condensing 4-chlorobutyryl hydrazide with an appropriate aldehyde, followed by an oxidation step that closes the ring.

A variety of oxidizing agents have been successfully employed for this transformation. These range from hypervalent iodine reagents like Dess-Martin periodinane (DMP) and (diacetoxyiodo)benzene (B116549) to metal-based oxidants and metal-free systems. nih.govrsc.org Iodine, in the presence of a base like potassium carbonate, is a frequently used, transition-metal-free option for the oxidative cyclization of acylhydrazones. acs.org This method is noted for its practicality and scalability. acs.org Other systems include N-chlorosuccinimide (NCS) with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov

Photochemical methods offer an additive-free alternative, where pyridinium (B92312) acylhydrazones undergo photo-mediated oxidative cyclization upon UV irradiation in the presence of molecular oxygen, generating the oxadiazole ring with high efficiency. rsc.org

Table 2: Common Oxidants for Acylhydrazone Cyclization

| Oxidizing System | Key Features | Reference(s) |

| Dess-Martin Periodinane (DMP) | Mild, metal-free, room temperature | nih.gov |

| Iodine (I₂) / K₂CO₃ | Transition-metal-free, practical | acs.org |

| N-Chlorosuccinimide (NCS) / DBU | Mild, efficient | nih.gov |

| UV irradiation / O₂ (for pyridinium acylhydrazones) | Additive-free, high yield | rsc.org |

| Trichloroisocyanuric acid (TCCA) | Mild, one-pot from hydrazide and acid | nih.gov |

Catalyst-Mediated Cyclizations

Catalysis offers pathways to 1,3,4-oxadiazoles under milder conditions with enhanced efficiency. Both metal and organocatalysts have been developed for this purpose. Copper(II) triflate (Cu(OTf)₂) has been used to catalyze the formation of 2,5-disubstituted oxadiazoles (B1248032) from N-arylidenearoylhydrazides through an imine C-H functionalization, a reaction that can be conveniently performed in the air. acs.org Iron(III) salts, such as FeBr₃ with hydrogen peroxide or cationic Fe(III) with TEMPO and oxygen, also effectively catalyze the oxidative cyclization of hydrazide derivatives. mdpi.com

Organocatalytic methods are also prominent. For example, N-heterocyclic carbenes (NHCs) can promote the efficient cyclization of aldehydes and α-diazo iodonium (B1229267) triflates to form 1,3,4-oxadiazoles under mild conditions with broad functional group tolerance. mdpi.com

Solvent-Free and Mechanochemical Synthesis

In line with the principles of green chemistry, solvent-free and mechanochemical methods have been developed for oxadiazole synthesis. Mechanochemical synthesis, which involves grinding solid reactants together, often with a catalytic amount of a reagent, can lead to high yields in very short reaction times. rsc.org For instance, the condensation of N-acylbenzotriazoles with acylhydrazides in the presence of triphenylphosphine and trichloroisocyanuric acid proceeds within minutes under ball-milling conditions. rsc.org

Similarly, a one-step synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has been achieved by grinding aromatic hydrazides with aryl aldehydes in the presence of a catalytic amount of molecular iodine, completely avoiding the use of organic solvents. nih.gov

Installation and Modification of the Chloropropyl Side Chain

The 3-chloropropyl group is a critical feature of the target molecule. Its installation is typically achieved by using a precursor that already contains this functionalized side chain.

Precursor Synthesis and Functionalization Strategies

The most logical and direct pathway to this compound is through a precursor that carries the intact chloropropyl group. The key starting material for this is 4-chlorobutyric acid or its derivatives.

Precursor Synthesis: 4-chlorobutyryl chloride is a readily available reagent that can be synthesized from γ-butyrolactone. chembk.comprepchem.com The reaction of γ-butyrolactone with a chlorinating agent like thionyl chloride in the presence of a catalyst (e.g., zinc chloride) or with phosgene (B1210022) yields 4-chlorobutyryl chloride. chembk.comgoogle.com

This acid chloride is the immediate precursor to the necessary hydrazide. The reaction of 4-chlorobutyryl chloride with hydrazine (B178648) hydrate (B1144303) would produce 4-chlorobutyryl hydrazide . This hydrazide is the pivotal intermediate that can be plugged into the various cyclization methodologies described in section 2.1. For example, the cyclodehydration of 1,2-di(4-chlorobutanoyl)hydrazine or the oxidative cyclization of a hydrazone derived from 4-chlorobutyryl hydrazide would yield the target compound. One study reports the use of 4-chlorobutyryl chloride to acylate a pre-existing amino-oxadiazole, demonstrating its utility as a building block in this chemical space. researchgate.net

Functionalization of the Oxadiazole Ring: An alternative, though less common, strategy involves the functionalization of a pre-formed 1,3,4-oxadiazole ring. This could involve direct C-H alkylation or a metal-catalyzed cross-coupling reaction. Nickel-catalyzed C-H alkylation of 1,3,4-oxadiazoles has been reported, though typically with styrenes or alkynes. nih.gov Another approach involves the metalation of the oxadiazole ring using strong bases like TMP-zinc or TMP-magnesium reagents, followed by trapping with an electrophile. nih.govacs.org In principle, a 1,3,4-oxadiazole could be metalated and then reacted with a 3-chloropropyl electrophile, such as 1-bromo-3-chloropropane, to install the side chain. However, this route is more complex and likely lower yielding than starting with the appropriate 4-chlorobutyryl precursor.

Post-Cyclization Derivatization Methods for Side Chain Modification

Once the this compound core is synthesized, the chloropropyl side chain serves as a versatile chemical handle for further structural modifications. The presence of a terminal chlorine atom, a good leaving group, allows for a variety of nucleophilic substitution reactions. This strategy enables the introduction of diverse functional groups, leading to the creation of a library of novel compounds with potentially unique properties.

This derivatization is crucial for structure-activity relationship (SAR) studies in medicinal chemistry, where modifying the side chain can significantly influence the biological activity of the molecule. For instance, similar chloro-functionalized 1,3,4-oxadiazoles have been used as key intermediates in the synthesis of more complex heterocyclic systems. In one study, N-(5-(4-bromobenzyl)-1,3,4-oxadiazole-2-yl)-2-chloroacetamide was reacted with various nucleophiles, such as ammonium (B1175870) thiocyanate (B1210189) and thiols, to generate new thiazolidinone and coupled heterocyclic derivatives. d-nb.info This demonstrates the utility of a chloroalkyl group attached to the oxadiazole ring as a precursor for further chemical elaboration. d-nb.info

The chlorine atom on the propyl chain of this compound can be displaced by a wide range of nucleophiles. These reactions typically involve treating the compound with a nucleophilic reagent in a suitable solvent, often in the presence of a base to facilitate the reaction.

Table 1: Potential Post-Cyclization Modifications of the Chloropropyl Side Chain

| Nucleophile | Reagent Example | Resulting Functional Group | Potential Derivative Structure |

|---|---|---|---|

| Azide (B81097) | Sodium Azide (NaN₃) | Azide | 2-(3-Azidopropyl)-1,3,4-oxadiazole |

| Amine | Ammonia, Primary/Secondary Amines (R-NH₂, R₂NH) | Amino | 2-(3-Aminopropyl)-1,3,4-oxadiazole |

| Thiol | Sodium Thiolate (NaSR) | Thioether | 2-(3-(Alkylthio)propyl)-1,3,4-oxadiazole |

| Hydroxide | Sodium Hydroxide (NaOH) | Hydroxyl | 2-(3-Hydroxypropyl)-1,3,4-oxadiazole |

These modifications significantly expand the chemical space accessible from the initial this compound structure, providing a platform for developing new materials and therapeutic agents.

Green Chemistry Principles in the Synthesis of the Chemical Compound

The application of green chemistry principles to the synthesis of heterocyclic compounds like this compound is of growing importance. researchgate.net These principles aim to reduce or eliminate the use and generation of hazardous substances, leading to safer, more energy-efficient, and environmentally benign chemical processes. mdpi.com Key green approaches in oxadiazole synthesis include the use of alternative energy sources like microwaves and ultrasound, the employment of sustainable catalysts, and the design of processes with high atom economy. researchgate.netmdpi.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net The synthesis of the 1,3,4-oxadiazole ring is well-suited to this technology. In microwave-assisted synthesis, microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.net This can dramatically reduce reaction times from hours to minutes and often results in cleaner reactions with fewer byproducts. otterbein.edu

Several methods for the microwave-assisted synthesis of 1,3,4-oxadiazoles have been reported. One common approach involves the cyclization of diacylhydrazines or the oxidative cyclization of acylhydrazones under microwave irradiation. otterbein.edubrieflands.com For instance, researchers have successfully synthesized 2,5-disubstituted-1,3,4-oxadiazoles from acyl hydrazones in a solvent-free medium under microwave irradiation, with reactions completing in as little as 25 minutes. nih.gov

Table 2: Examples of Microwave-Assisted Synthesis of 1,3,4-Oxadiazoles

| Reactants | Catalyst/Reagent | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Acylhydrazones | 1,4-Bis(triphenylphosphonium)-2-butene peroxodisulfate | Solvent-free, 450 W | 25 min | High | nih.gov |

| Hydrazides, Benzoic Acid | Clay | 50% power | ~10 min | Good | otterbein.edu |

| Monoaryl hydrazides, Acid chlorides | HMPA (solvent) | Not specified | Not specified | Good to excellent | sioc-journal.cn |

The advantages of using microwave radiation include not only the speed and efficiency but also the potential for solvent-free reactions, which further enhances the green credentials of the synthesis. nih.gov

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of high-frequency sound waves to induce chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles—creates localized hot spots with extreme temperatures and pressures, accelerating reaction rates. This method is recognized as a green chemistry technique due to its energy efficiency and often milder reaction conditions. nih.gov

The synthesis of 1,3,4-oxadiazole derivatives has been successfully achieved using ultrasound irradiation. For example, 2-amino-1,3,4-oxadiazoles have been prepared via the ultrasound-assisted oxidative cyclization of semicarbazones using N-bromosuccinimide as a safe oxidizing agent. organic-chemistry.org This method provides the desired products in high regioselectivity and satisfactory yields in just 15 minutes. organic-chemistry.org Another study reported the synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols from aryl hydrazides and carbon disulfide with ultrasound assistance, achieving good to excellent yields in the absence of acidic or basic catalysts. nih.gov

Table 3: Examples of Ultrasound-Assisted Synthesis of 1,3,4-Oxadiazoles

| Reactants | Catalyst/Reagent | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Semicarbazones | N-Bromosuccinimide (NBS), Sodium Acetate | Acetic acid, Sonication | 15 min | Satisfactory | organic-chemistry.org |

| Aryl hydrazides, CS₂ | DMF (drops) | Sonication | Not specified | Good to excellent | nih.gov |

These sonochemical methods are often characterized by simple procedures, rapid reaction times, and high yields, making them attractive green alternatives to conventional synthetic protocols. organic-chemistry.org

Utilization of Sustainable Catalysts and Reagents

A cornerstone of green chemistry is the use of catalysts to facilitate reactions, particularly those that are recyclable, non-toxic, and highly efficient. In the synthesis of 1,3,4-oxadiazoles, a shift from stoichiometric, often harsh, reagents to catalytic systems is evident in recent literature.

Sustainable catalysts and reagents used for 1,3,4-oxadiazole synthesis include:

Iodine (I₂): Molecular iodine is an inexpensive, low-toxicity, and readily available catalyst that can promote the oxidative cyclization of acylhydrazones to form 1,3,4-oxadiazoles under metal-free conditions.

Electrochemical Synthesis: Electrosynthesis represents a particularly green method as it uses electricity, a traceless reagent, to drive reactions, thus avoiding the need for chemical oxidants or reductants. The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from aldehydes and hydrazides can be achieved with high atom economy under mild electrocatalytic conditions. This method often requires just a platinum electrode and a supporting electrolyte. d-nb.infootterbein.edu Mediated electrochemical synthesis, using catalysts like DABCO, has also been developed for the mild oxidative cyclization of N-acyl hydrazones.

Reusable Nanoparticle Catalysts: Copper(II) oxide nanoparticles have been employed as a reusable catalyst for the synthesis of 2-aryl- and 2-alkenyl-1,3,4-oxadiazoles from the parent oxadiazole and halide compounds.

Solid Base Catalysts: Solid bases like metal oxides can be used to promote multicomponent reactions for heterocycle synthesis, offering advantages in selectivity, ease of recovery, and reuse.

Table 4: Examples of Sustainable Catalysts in 1,3,4-Oxadiazole Synthesis

| Catalyst/Method | Reactants | Key Advantages | Reference |

|---|---|---|---|

| Iodine (I₂) | Acylhydrazones | Metal-free, low toxicity, readily available | |

| Electrosynthesis | Aldehydes, Hydrazides | Avoids chemical oxidants, high atom economy, mild conditions | |

| Copper(II) Oxide Nanoparticles | 1,3,4-Oxadiazoles, Aryl/Alkenyl Halides | Reusable catalyst | |

| Iron(III)/TEMPO | Aroyl Hydrazones | Utilizes O₂ as oxidant, broad scope |

Atom Economy and Waste Minimization Approaches

Atom economy, a concept central to green chemistry, seeks to maximize the incorporation of all materials used in the process into the final product. Synthetic routes with high atom economy are inherently waste-minimizing.

One-pot and multicomponent reactions (MCRs) are powerful strategies for improving atom economy in the synthesis of 1,3,4-oxadiazoles. These reactions combine several synthetic steps into a single operation, avoiding the need to isolate and purify intermediates, which saves solvents, energy, and reduces waste.

Electrochemical synthesis is another exemplary approach for maximizing atom economy and minimizing waste. By using electrons as the "reagent" for oxidation or reduction, it eliminates the need for stoichiometric chemical reagents that would otherwise end up as byproducts. For example, the electrocatalytic synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from aldehydes and hydrazides provides a green and sustainable protocol with high atom economy. Similarly, the development of one-pot electrosynthesis procedures, which transform readily available aldehydes and hydrazides directly into the final oxadiazole products, further simplifies the process and reduces waste. The use of solvent-free or low-solvent conditions, often coupled with microwave or ultrasound assistance, also contributes significantly to waste minimization. nih.govnih.gov

Reaction Pathways and Mechanistic Investigations of the Chemical Compound

Reactivity of the Chloropropyl Moiety

The 3-chloropropyl group attached to the C2 position of the oxadiazole ring is the primary site for transformations involving nucleophilic attack and elimination. The electron-withdrawing nature of the adjacent oxadiazole ring can influence the reactivity of the C-Cl bond.

Nucleophilic Substitution Reactions

The primary carbon bearing the chlorine atom in the chloropropyl side chain is an electrophilic center, making it susceptible to nucleophilic substitution reactions (SN2). A variety of nucleophiles can displace the chloride ion, leading to the formation of a new C-Nucleophile bond. This allows for the introduction of diverse functional groups at this position.

For instance, the chlorine atom can be readily displaced by nitrogen, oxygen, or sulfur-based nucleophiles. The reaction of N-(5-(4-bromobenzyl)-1,3,4-oxadiazol-2-yl)-2-chloroacetamide with aromatic thiols like benzo[d]thiazole-2-thiol proceeds via nucleophilic substitution to form a new C-S bond, demonstrating the susceptibility of a chloro-functionalized side chain on an oxadiazole ring to such attacks. vulcanchem.com Similarly, other 3-chloropropyl-substituted heterocyclic systems undergo substitution with various nucleophiles. nih.gov

Table 1: Examples of Nucleophilic Substitution on Chloroalkyl-Substituted Heterocycles

| Reactant | Nucleophile | Product | Conditions | Reference |

|---|---|---|---|---|

| N-(5-(4-bromobenzyl)-1,3,4-oxadiazol-2-yl)-2-chloroacetamide | Benzo[d]thiazole-2-thiol | N-(5-(4-bromobenzyl)-1,3,4-oxadiazol-2-yl)-2-(benzo[d]thiazol-2-ylthio)acetamide | Diisopropylethylamine, DMF, rt, 4h | vulcanchem.com |

These reactions are fundamental in synthetic chemistry for building more complex molecules from the 2-(3-chloropropyl)-1,3,4-oxadiazole scaffold.

Elimination Reactions

The chloropropyl group can undergo dehydrohalogenation, an elimination reaction (typically E2), in the presence of a strong, non-nucleophilic base. This reaction involves the abstraction of a proton from the β-carbon (the carbon adjacent to the one bearing the chlorine) and the concurrent expulsion of the chloride ion, resulting in the formation of a double bond. This would convert the 3-chloropropyl side chain into an allyl group, yielding 2-allyl-1,3,4-oxadiazole.

While specific studies on the elimination reactions of this compound are not extensively detailed, the dehydrohalogenation of similar structures, such as 7-(3-chloropropyl)-theophylline, is a known transformation. chemistry.coach The choice of a bulky, strong base like potassium tert-butoxide (t-BuOK) typically favors elimination over substitution. iitk.ac.in The Zaitsev rule generally predicts that the more substituted alkene will be the major product, although in this specific case, only one alkene product is possible. organic-chemistry.org

Intramolecular Cyclization Pathways

The chloropropyl chain provides the necessary length and electrophilic center for intramolecular cyclization reactions. When a nucleophilic group is present elsewhere in the molecule or is introduced onto the oxadiazole ring, it can attack the terminal carbon of the chloropropyl chain, leading to the formation of a new fused ring system.

For example, 7-(3-chloropropyl)theophylline, upon reaction with primary amines, can undergo an initial nucleophilic substitution followed by an intramolecular cyclization to form tricyclic pyrimido[2,1-f]purinedione derivatives. chemistry.coach Another relevant example is the intramolecular cyclization of haloalkyl-substituted α-amino esters, where a base like lithium bis(trimethylsilyl)amide is used to induce ring formation. chim.it These reactions demonstrate the potential of the chloropropyl group to act as a tether for constructing more complex, polycyclic heterocyclic systems. Hydrazone-carboxylic acids can also undergo intramolecular cascade cyclization to yield fused 2,3-dihydro-1,3,4-oxadiazoles. oup.com

Reactivity of the 1,3,4-Oxadiazole (B1194373) Core

The 1,3,4-oxadiazole ring is an aromatic, electron-deficient heterocycle. It is generally stable, particularly when compared to its other oxadiazole isomers like the 1,2,4- and 1,2,5-oxadiazoles. nih.govnih.gov Its reactivity is dominated by reactions that preserve the aromatic core or involve its participation in cycloaddition cascades.

Cycloaddition Reactions (e.g., [4+2] cycloaddition)

The 1,3,4-oxadiazole ring can function as a diene component in inverse electron-demand Diels-Alder reactions, which are a type of [4+2] cycloaddition. This reactivity is particularly pronounced in intramolecular settings, leading to powerful tandem cycloaddition cascades. Current time information in Bangalore, IN.hud.ac.ukwikipedia.org

In these cascades, the 1,3,4-oxadiazole first undergoes an intramolecular [4+2] cycloaddition with a tethered dienophile (such as an alkene or alkyne). This initial reaction is typically the rate-limiting step and requires thermal activation. The resulting bicyclic intermediate is unstable and loses a molecule of dinitrogen (N₂) to form a carbonyl ylide, which is a 1,3-dipole. This transient 1,3-dipole can then immediately undergo a subsequent intramolecular [3+2] cycloaddition with another tethered dipolarophile (e.g., an indole (B1671886) or another alkene). hud.ac.uk This powerful sequence can rapidly construct complex polycyclic frameworks from relatively simple linear precursors in a single step. chemistry.coach

Table 2: Intramolecular [4+2]/[3+2] Cycloaddition Cascade of 1,3,4-Oxadiazoles

| Substrate Type | Dienophile/Dipolarophile | Key Intermediate | Final Product Core | Conditions | Reference(s) |

|---|---|---|---|---|---|

| Oxadiazole with tethered dienophile and dipolarophile | Alkene/Indole | Carbonyl ylide | Pentacyclic alkaloid core | Toluene or Xylenes, 80-138 °C | Current time information in Bangalore, IN.hud.ac.uk |

| Macrocyclic Oxadiazole | Transannular Dienophile/Dipolarophile | Carbonyl ylide | Fused polycyclic system | Benzene, Toluene, or Xylenes, 78-138 °C |

This cascade has been extensively utilized in the total synthesis of several complex natural products, including vindoline (B23647) and aspidospermidine. Current time information in Bangalore, IN.

Ring-Opening and Rearrangement Reactions

While the 1,3,4-oxadiazole ring is the most stable of the oxadiazole isomers, it can undergo ring-opening and rearrangement reactions under specific conditions. nih.gov These reactions often require activation of the ring or the presence of specific substituents.

One notable rearrangement is the Huisgen reaction, which can be used to synthesize 1,3,4-oxadiazoles from 5-substituted 1H-tetrazoles and acyl chlorides. The mechanism involves the N-acylation of the tetrazole, which then undergoes a rearrangement with the elimination of nitrogen gas, followed by ring-opening and subsequent cyclization to form the stable 1,3,4-oxadiazole ring.

Another type of rearrangement is the ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closure) mechanism. A recent study demonstrated a tin(II) chloride-mediated ANRORC-like reductive rearrangement of 2-(2-nitrophenyl)-5-substituted-1,3,4-oxadiazoles. In this process, the nitro group is reduced, and the resulting amino group acts as an internal nucleophile, leading to the rearrangement of the oxadiazole into a 3-amino-2-substituted-quinazolin-4(3H)-one.

Electrophilic and Nucleophilic Aromatic Substitution

The 1,3,4-oxadiazole ring is an electron-deficient system, a characteristic attributed to the presence of two pyridine-like nitrogen atoms. chemicalbook.com This electron deficiency deactivates the ring, making electrophilic substitution at the carbon positions (C2 and C5) challenging. chemicalbook.comglobalresearchonline.net The low electron density at these positions significantly hinders the approach of electrophiles. chemicalbook.comresearchgate.net However, if the oxadiazole ring is substituted with electron-releasing groups, its reactivity towards electrophiles can be enhanced, potentially leading to electrophilic attack on the nitrogen atoms. globalresearchonline.netresearchgate.net

Conversely, nucleophilic substitution reactions are generally uncommon for the 1,3,4-oxadiazole ring itself. chemicalbook.comajpsonline.com The primary exception to this is in cases where the ring is substituted with a good leaving group, such as a halogen. globalresearchonline.netajpsonline.comnih.gov In such instances, a nucleophile can replace the halogen atom. globalresearchonline.netajpsonline.com For this compound, while the oxadiazole ring itself is resistant to nucleophilic attack, the chloropropyl side chain presents a site for such reactions. The chlorine atom can be displaced by various nucleophiles, allowing for further functionalization of the molecule. smolecule.com Additionally, strong nucleophilic reagents may induce ring cleavage at the C2 and C5 positions due to the electron deficiency at these sites. ajpsonline.com

| Reaction Type | Reactivity of 1,3,4-Oxadiazole Ring | Influencing Factors | Applicability to this compound |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Generally difficult due to electron-deficient nature. chemicalbook.comglobalresearchonline.netnih.gov | Presence of electron-releasing substituents can enhance reactivity. globalresearchonline.netresearchgate.net | Unlikely on the oxadiazole ring itself. |

| Nucleophilic Aromatic Substitution | Uncommon, except with a good leaving group (e.g., halogen). globalresearchonline.netajpsonline.comnih.gov | Strong nucleophiles may cause ring cleavage. ajpsonline.com | Possible on the chloropropyl side chain via displacement of the chlorine atom. smolecule.com |

Kinetic and Thermodynamic Studies of Transformations Involving the Chemical Compound

Kinetic studies on the transformations of 1,3,4-oxadiazole derivatives provide valuable information about their reaction mechanisms and rates. For instance, the oxidation of 2-amino-5-aryl-1,3,4-oxadiazoles by sodium periodate (B1199274) has been shown to follow first-order kinetics with respect to both the oxidant and the substrate. researchgate.net Similarly, kinetic studies on the decarboxylation of N-substituted 5-amino-1,3,4-oxadiazole-2-carboxylic acids support a unimolecular decarboxyprotonation mechanism. rsc.org

Thermodynamic investigations of 1,3,4-oxadiazole derivatives have also been conducted to understand their stability and interactions. The resonance energy of the 1,3,4-oxadiazole ring is approximately 167.4 kJ/mol, which contributes to its thermal stability. nih.gov This stability can be further enhanced by substitution at the C2 position. nih.gov Studies on the thermo-physical properties of some 1,3,4-oxadiazole derivatives, such as density, viscosity, and ultrasonic sound velocity, have been used to determine various acoustical and thermodynamic parameters, including Gibbs energy, enthalpy, and entropy of activation in different solvents. iaea.org These studies help to elucidate the solute-solvent and solute-solute interactions. iaea.org

While specific kinetic and thermodynamic data for transformations involving this compound are not extensively documented in the reviewed literature, the general principles derived from studies on analogous compounds can be applied. For example, reactions involving the chloropropyl side chain, such as nucleophilic substitution, would be expected to follow established kinetic models for alkyl halides.

| Study Type | Compound/Reaction Studied | Key Findings | Reference |

|---|---|---|---|

| Kinetic Study | Oxidation of 2-amino-5-aryl-1,3,4-oxadiazoles | First-order kinetics with respect to both oxidant and substrate. | researchgate.net |

| Kinetic Study | Decarboxylation of N-substituted 5-amino-1,3,4-oxadiazole-2-carboxylic acids | Supports a unimolecular decarboxyprotonation mechanism. | rsc.org |

| Thermodynamic Property | 1,3,4-Oxadiazole ring | Resonance energy is approximately 167.4 kJ/mol, indicating thermal stability. | nih.gov |

| Thermo-physical Properties | Various 1,3,4-oxadiazole derivatives | Determination of Gibbs energy, enthalpy, and entropy of activation in different solvents. | iaea.org |

Stereochemical Aspects of Reactions

The stereochemistry of reactions involving this compound is primarily centered around the reactions of the 3-chloropropyl side chain, as the 1,3,4-oxadiazole ring itself is planar and aromatic. chemicalbook.com The carbon atom of the propyl chain to which the chlorine is attached is a potential stereocenter if a substitution reaction proceeds via an S(_N)2 mechanism with a chiral nucleophile, or if a chiral center is already present in the molecule.

In nucleophilic substitution reactions at the chloropropyl group, the stereochemical outcome depends on the reaction mechanism. An S(_N)2 reaction would proceed with inversion of configuration at the carbon atom bearing the chlorine, assuming it becomes a stereocenter upon substitution. An S(_N)1 reaction, proceeding through a carbocation intermediate, would likely result in a racemic mixture of products if a new stereocenter is formed.

Theoretical and Computational Chemistry Studies of the Chemical Compound

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of heterocyclic compounds like 1,3,4-oxadiazoles. mdpi.comnih.govacs.org DFT methods, such as the widely used B3LYP functional, combined with appropriate basis sets (e.g., 6-311+G**), have proven effective in obtaining optimized molecular structures and analyzing vibrational spectra for this class of compounds. mdpi.comedgccjournal.org Ab initio calculations, such as Hartree-Fock (HF), though sometimes less accurate for certain properties than DFT, provide a foundational, first-principles approach to studying electronic structure and have been used to investigate aspects like tautomeric equilibria in oxadiazole derivatives. acs.org These computational studies are fundamental for predicting the molecule's behavior and characteristics before undertaking laboratory synthesis. acs.org

The electronic structure of 2-(3-chloropropyl)-1,3,4-oxadiazole is central to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. mdpi.com

For 1,3,4-oxadiazole (B1194373) derivatives, the HOMO is often located on the more electron-rich parts of the molecule, such as aryl substituents, while the LUMO tends to be localized on the electron-deficient 1,3,4-oxadiazole ring itself. mdpi.comresearchgate.net In the case of this compound, the HOMO would likely involve the lone pairs of the oxygen and nitrogen atoms of the ring and the chlorine atom of the propyl chain, while the LUMO would be distributed over the π-system of the oxadiazole ring.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide insight into the molecule's potential for various chemical interactions.

Table 1: Representative Global Reactivity Descriptors for 1,3,4-Oxadiazole Derivatives (Illustrative)

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I = -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A = -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of the molecule to attract electrons. mdpi.com |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution. mdpi.com |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's ability to act as an electrophile. edgccjournal.org |

Note: Specific values are dependent on the exact molecule and the level of theory used for calculation.

Conformational analysis and geometry optimization are essential for determining the three-dimensional structure and the most stable energetic state of a molecule. For this compound, the primary focus of conformational analysis would be the flexible 3-chloropropyl side chain. The rotation around the C-C single bonds of this chain gives rise to various possible conformers.

Computational methods are used to calculate the energy of these different conformations to identify the global minimum energy structure. tandfonline.comresearchgate.net For instance, in a study of 2-(3-bromophenyl)-5-propyl-1,3,4-oxadiazole, DFT calculations indicated that the propyl chain adopts a gauche conformation to minimize steric hindrance. A similar approach for this compound would involve systematically rotating the dihedral angles of the propyl chain and optimizing the geometry at each step to map the potential energy surface and identify the most stable conformer. This optimized geometry is the basis for all other computational property predictions, such as vibrational frequencies and electronic properties.

The aromaticity of the 1,3,4-oxadiazole ring is a topic of theoretical interest. Aromaticity imparts significant thermodynamic stability to a ring system. One of the most common magnetic criteria for assessing aromaticity is the Nucleus-Independent Chemical Shift (NICS). edgccjournal.org NICS calculations involve placing a "ghost" atom at the center of the ring and calculating its magnetic shielding. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a small molecule like this compound, MD simulations would typically be employed to understand its interactions with its environment, such as a solvent or a biological macromolecule. mdpi.comnih.gov

In the context of drug discovery, MD simulations are frequently used to investigate the stability of a ligand bound to the active site of a protein. acs.orgresearchgate.net These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. researchgate.net Although specific MD studies on this compound are not available, research on other 1,3,4-oxadiazole derivatives shows that the oxadiazole ring can participate in various noncovalent interactions, including stacking with aromatic residues in proteins. researchgate.net An MD simulation could predict how the chloropropyl group and the oxadiazole ring of the title compound interact with and orient themselves within a binding pocket.

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry provides profound insights into the mechanisms of chemical reactions, including the formation of the 1,3,4-oxadiazole ring. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the most favorable reaction pathway. bohrium.comeurekaselect.com

Several synthetic routes to 1,3,4-oxadiazoles have been studied computationally. A common method is the cyclodehydration of 1,2-diacylhydrazines. bohrium.com Theoretical studies can model this process, identifying the transition state for the ring-closing step and calculating the activation energy required. Another mechanism that has been investigated using DFT is the reaction of hydrazonyl chlorides with carbon dioxide, where calculations helped to elucidate a stepwise pathway that was more favorable than a previously proposed cycloaddition. Such studies are invaluable for understanding how substituents affect the reaction rate and for optimizing reaction conditions to improve the yield of the desired product.

Prediction of Spectroscopic Parameters for Structural Elucidation (without specific values)

A significant application of computational chemistry is the prediction of spectroscopic data, which is instrumental in confirming the structure of newly synthesized compounds. Methods like DFT can be used to calculate parameters for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and UV-Vis spectroscopy. acs.org

For NMR, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict the chemical shifts of ¹H and ¹³C nuclei. acs.org These predicted values, when compared to experimental spectra, can confirm the assignment of signals to specific atoms in the molecule. Similarly, the calculation of harmonic vibrational frequencies can generate a theoretical IR spectrum. The predicted frequencies and intensities can be correlated with the experimental IR spectrum to identify characteristic functional group vibrations, such as the C=N and C-O-C stretches within the oxadiazole ring. This predictive capability is a powerful complement to experimental characterization, providing a high degree of confidence in structural elucidation.

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for a 2-Propyl-1,3,4-oxadiazole Moiety

| Atom Type | Environment | Predicted Chemical Shift Range (ppm) |

|---|---|---|

| ¹³C | C2 of oxadiazole (attached to propyl) | ~165-168 |

| ¹³C | C5 of oxadiazole | ~162-164 |

| ¹³C | CH₂ adjacent to oxadiazole | ~25-30 |

| ¹H | CH₂ adjacent to oxadiazole | ~2.8-3.0 |

| ¹H | Central CH₂ of propyl | ~1.8-2.0 |

| ¹H | Terminal CH₃ of propyl | ~0.9-1.1 |

Note: These are representative values based on analogous structures. Actual values for this compound would be influenced by the chlorine atom and the specific computational method used.

Structure-Reactivity Correlations through Computational Models

Computational chemistry provides a powerful lens for understanding the intrinsic relationship between the three-dimensional structure of a molecule and its chemical reactivity. For this compound, while specific dedicated computational studies are not extensively documented in public literature, a robust understanding of its reactivity can be extrapolated from the numerous theoretical investigations performed on the 1,3,4-oxadiazole scaffold and its analogous derivatives. These studies primarily utilize quantum chemical methods like Density Functional Theory (DFT) to map out electronic properties and predict sites of reactivity.

Density Functional Theory (DFT) in Reactivity Analysis

DFT has become a standard tool for investigating the electronic structure and reactivity of heterocyclic compounds. scholarsresearchlibrary.comajchem-a.com Methods such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-31G(d,p) or 6-311++G(d,p) are frequently employed to optimize molecular geometry and calculate key electronic parameters. scholarsresearchlibrary.comajchem-a.com These parameters serve as descriptors to predict how and where a molecule is likely to react.

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity

The reactivity of a chemical species is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy level indicates a better electron donor and greater reactivity towards electrophiles.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy level indicates a better electron acceptor and greater reactivity towards nucleophiles.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A small energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and more chemically reactive. ajchem-a.com Conversely, a large energy gap suggests high kinetic stability and low reactivity. ajchem-a.com

For instance, DFT calculations on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103) revealed a HOMO-LUMO gap of 4.4815 eV, indicating good kinetic stability. ajchem-a.com

Global Reactivity Descriptors

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," implying it is more stable and less reactive. scholarsresearchlibrary.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η). "Soft" molecules have a small energy gap and are more reactive. scholarsresearchlibrary.com

Electronegativity (χ): Measures the ability of a molecule to attract electrons. scholarsresearchlibrary.com

Electrophilicity Index (ω): Quantifies the global electrophilic nature of a molecule, indicating its ability to act as an electron acceptor. scholarsresearchlibrary.com

The following table, adapted from a DFT study on two substituted 1,3,4-oxadiazole corrosion inhibitors, illustrates these parameters. A higher softness value (S) and a lower hardness value (η) were correlated with greater inhibition efficiency, demonstrating a direct link between these calculated descriptors and observed reactivity. scholarsresearchlibrary.com

Table 1: Interactive Quantum Chemical Reactivity Descriptors for Substituted 1,3,4-Oxadiazoles Data from a study on corrosion inhibitors illustrates the application of these computational parameters. The compounds are 2,5-bis(2-pyridyl)-1,3,4-oxadiazole (POX) and 2,5-bis(2-hydroxyphenyl)-1,3,4-oxadiazole (HPOX). scholarsresearchlibrary.com

| Parameter | Formula | POX | HPOX |

| EHOMO (eV) | - | -6.9038 | -6.4446 |

| ELUMO (eV) | - | -2.1467 | -2.1154 |

| Energy Gap ΔE (eV) | ELUMO - EHOMO | 4.7571 | 4.3292 |

| Hardness η (eV) | (ELUMO - EHOMO)/2 | 2.3785 | 2.1646 |

| Softness S (eV-1) | 1/η | 0.4204 | 0.4619 |

| Electronegativity χ (eV) | -(ELUMO + EHOMO)/2 | 4.5252 | 4.2800 |

| Electrophilicity ω (eV) | χ2/2η | 4.3039 | 4.2272 |

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying the reactive sites for both electrophilic and nucleophilic attacks.

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are the most likely sites for an electrophilic attack. In 1,3,4-oxadiazole derivatives, these are typically located around the nitrogen atoms of the oxadiazole ring. ajchem-a.com

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These are susceptible to nucleophilic attack.

Green Regions: Represent areas of neutral potential.

For this compound, an MEP map would likely show negative potential near the nitrogen atoms of the oxadiazole ring, making them targets for electrophiles. The chlorine atom on the propyl chain would create an electron-deficient carbon atom adjacent to it, marking a likely site for nucleophilic substitution reactions.

By combining these computational approaches, a detailed structure-reactivity profile for this compound can be constructed, providing insights that are crucial for predicting its chemical behavior and for the rational design of new molecules with tailored properties. researchgate.net

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise structure of 2-(3-Chloropropyl)-1,3,4-oxadiazole can be elucidated.

Proton NMR Spectroscopic Techniques

In the ¹H NMR spectrum of this compound, the protons of the 3-chloropropyl substituent are expected to give rise to three distinct signals. The methylene (B1212753) group adjacent to the oxadiazole ring would appear as a triplet. The central methylene group would be observed as a multiplet due to coupling with the two adjacent methylene groups. The methylene group attached to the chlorine atom would also appear as a triplet at the most downfield position of the three aliphatic signals due to the deshielding effect of the electronegative chlorine atom. The oxadiazole ring itself contains one proton, which would be observed as a singlet in the aromatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₂- (adjacent to oxadiazole) | ~3.0-3.5 | Triplet |

| -CH₂- (central) | ~2.2-2.6 | Multiplet |

| -CH₂-Cl | ~3.7-4.1 | Triplet |

| Oxadiazole-H | ~8.5-9.0 | Singlet |

Carbon-13 NMR Spectroscopic Techniques

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, five distinct carbon signals are anticipated. The two carbon atoms of the 1,3,4-oxadiazole (B1194373) ring are expected to resonate at significantly different chemical shifts. The carbon atom positioned between the two nitrogen atoms (C5) would appear at a lower field compared to the carbon atom situated between a nitrogen and an oxygen atom (C2). The three carbon atoms of the chloropropyl chain would also be distinguishable, with the carbon bonded to the chlorine atom being the most deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₂- (adjacent to oxadiazole) | ~25-30 |

| -CH₂- (central) | ~30-35 |

| -CH₂-Cl | ~40-45 |

| C2 (Oxadiazole) | ~155-165 |

| C5 (Oxadiazole) | ~150-160 |

Two-Dimensional NMR Spectroscopic Methods

To further confirm the structural assignments from one-dimensional NMR, two-dimensional (2D) techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would show correlations between the protons of the adjacent methylene groups in the chloropropyl chain, confirming their connectivity. An HSQC spectrum would reveal one-bond correlations between each proton and the carbon to which it is attached, allowing for the unambiguous assignment of both the ¹H and ¹³C signals of the chloropropyl group.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (C₅H₇ClN₂O), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion would be observed, with a peak at [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak.

Common fragmentation pathways for 1,3,4-oxadiazoles involve cleavage of the ring and loss of small neutral molecules. For this compound, fragmentation of the chloropropyl side chain is also expected. Key fragment ions could arise from the loss of a chlorine atom, a propyl group, or cleavage of the C-C bonds within the side chain.

Table 3: Expected Mass Spectrometry Fragments for this compound

| m/z | Identity |

|---|---|

| [M]⁺ and [M+2]⁺ | Molecular ion |

| [M-Cl]⁺ | Loss of chlorine atom |

| [M-C₃H₆Cl]⁺ | Loss of chloropropyl group |

| Various smaller fragments | Cleavage of the oxadiazole ring and side chain |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the C-H bonds of the alkyl chain, the C-Cl bond, and the various bonds within the 1,3,4-oxadiazole ring. The C=N stretching vibration and the C-O-C stretching of the oxadiazole ring are particularly diagnostic.

Table 4: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique |

|---|---|---|

| C-H (aliphatic) | 2850-3000 | IR, Raman |

| C=N (oxadiazole) | 1610-1680 | IR, Raman |

| C-O-C (oxadiazole) | 1020-1070 | IR, Raman |

| C-Cl | 650-850 | IR, Raman |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline solids by determining the precise three-dimensional arrangement of atoms in the crystal lattice. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would yield precise bond lengths, bond angles, and intermolecular interactions in the solid state. This technique would unambiguously confirm the connectivity of the 3-chloropropyl group to the 1,3,4-oxadiazole ring and reveal the conformation of the alkyl chain. The planarity of the oxadiazole ring and its geometric parameters would also be precisely determined.

Chromatographic Methods for Purity Assessment and Separation (e.g., GC-MS, HPLC)

Chromatographic techniques are indispensable in the synthesis and quality control of heterocyclic compounds like this compound, ensuring the purity of the final product and separating it from starting materials, intermediates, and byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of 1,3,4-oxadiazole derivatives. colab.wsfarmaceut.org Reversed-phase HPLC (RP-HPLC) is commonly utilized, where a nonpolar stationary phase (like a C18 column) is paired with a polar mobile phase. colab.wssielc.com For instance, a developed method for a different 1,3,4-oxadiazole derivative used a C18 column with a gradient mobile phase of acetonitrile, orthophosphoric acid, and methanol. colab.ws The separation principle relies on the differential partitioning of the compound between the stationary and mobile phases. The purity of the compound is determined by the peak area of the analyte relative to the total area of all peaks in the chromatogram. Commercial suppliers of this compound often guarantee a purity of 98% or higher, which is typically verified by HPLC. synblock.comchemscene.com The method's sensitivity and selectivity make it suitable for stability testing and quality control assessments. colab.wsfarmaceut.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another vital analytical tool, particularly for volatile and thermally stable compounds. In this technique, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. researchgate.net As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive structural identification and confirmation of the molecular weight. For this compound, GC-MS can be used to confirm its identity by matching the obtained mass spectrum with a reference and to detect any volatile impurities that may be present in the sample.

| Technique | Typical Application for 1,3,4-Oxadiazoles | Information Obtained |

| HPLC | Purity assessment, separation of reaction mixtures, stability studies. colab.wsfarmaceut.org | Quantitative purity (e.g., % area), retention time for identification, detection of non-volatile impurities. |

| GC-MS | Purity assessment for volatile compounds, structural confirmation. researchgate.net | Retention time, mass spectrum for structural elucidation, molecular weight confirmation, detection of volatile impurities. |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a valuable technique for characterizing the electronic properties of heterocyclic compounds, including 1,3,4-oxadiazole derivatives. journalspub.com The absorption of ultraviolet or visible light by a molecule promotes electrons from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its conjugated systems. ijrpr.com

The electronic absorption properties are also sensitive to the solvent environment. researchgate.net Although specific experimental data for this compound is not widely published, studies on analogous 1,3,4-oxadiazole derivatives show that absorption maxima can vary depending on solvent polarity. This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited states by the solvent molecules. researchgate.net The analysis of UV-Vis spectra provides crucial insights into the electronic structure of these compounds, which is essential for their application in fields like materials science, where they are investigated for their luminescent and optical properties. researchgate.netrsc.org

| Compound Class | Typical Electronic Transition | Approximate Absorption Range (λmax) | Influencing Factors |

| 1,3,4-Oxadiazole Derivatives | π → π* researchgate.net | 240–420 nm researchgate.net | Substituents, solvent polarity, molecular conjugation. researchgate.net |

Derivatization Strategies and Analogue Synthesis Based on the Chemical Compound

Transformation of the Terminal Chlorine Atom

The electrophilic nature of the carbon atom bonded to the chlorine facilitates reactions with various nucleophiles. This straightforward substitution is a cornerstone for creating diverse analogues.

The displacement of the chloride by primary or secondary amines is a common and efficient method to produce a variety of N-substituted analogues. This reaction typically proceeds via a standard SN2 mechanism, often in the presence of a non-nucleophilic base to neutralize the hydrochloric acid formed as a byproduct. The resulting amino derivatives are valuable intermediates for further functionalization or as final target compounds in medicinal chemistry. For instance, reacting 2-(3-chloropropyl)-1,3,4-oxadiazole with various amines yields compounds with potential biological activities. d-nb.infonih.gov

Table 1: Synthesis of Amine Derivatives This table illustrates the nucleophilic substitution reaction of this compound with various amine nucleophiles to form corresponding amine derivatives.

| Amine Nucleophile | Product |

|---|---|

| Ammonia | 2-(3-Aminopropyl)-1,3,4-oxadiazole |

| Diethylamine | 2-(3-(Diethylamino)propyl)-1,3,4-oxadiazole |

| Piperidine | 2-(3-(Piperidin-1-yl)propyl)-1,3,4-oxadiazole |

The versatile chloropropyl group readily reacts with oxygen and sulfur nucleophiles.

Thiol Analogues: Thioethers (or sulfides) can be synthesized by treating this compound with a thiol in the presence of a base, or more commonly, with a pre-formed thiolate salt such as sodium thiomethoxide. This S-alkylation is a high-yielding reaction that introduces a flexible thioether linkage. nih.govijcce.ac.irresearchgate.net

Ether Analogues: Similarly, ether derivatives are accessible through the Williamson ether synthesis, where an alkoxide or phenoxide ion displaces the chloride. The reaction of sodium methoxide (B1231860) with the starting material, for example, yields 2-(3-methoxypropyl)-1,3,4-oxadiazole.

Ester Analogues: Ester functionalities can be introduced by reaction with a carboxylate salt, such as sodium acetate. This reaction provides a route to compounds containing an ester group, which can be a useful handle for subsequent hydrolysis to a carboxylic acid or for its role as a bioisostere. semanticscholar.org

Table 2: Synthesis of Thiol, Ether, and Ester Analogues This table outlines the synthesis of various analogues by reacting this compound with sulfur, oxygen, or carboxylate nucleophiles.

| Nucleophile | Product Name | Product Class |

|---|---|---|

| Sodium thiomethoxide | 2-(3-(Methylthio)propyl)-1,3,4-oxadiazole | Thioether |

| Sodium phenoxide | 2-(3-Phenoxypropyl)-1,3,4-oxadiazole | Ether |

| Sodium acetate | 3-(1,3,4-Oxadiazol-2-yl)propyl acetate | Ester |

The terminal chlorine can be exchanged for other halogens or pseudo-halogens, which can alter the reactivity of the side chain or introduce specific functionalities. The Finkelstein reaction, for example, involves treating the chloropropyl compound with sodium iodide in acetone (B3395972) to yield the more reactive iodo-analogue, 2-(3-iodopropyl)-1,3,4-oxadiazole. This iodo derivative is an excellent substrate for subsequent nucleophilic substitutions and cross-coupling reactions.

Furthermore, pseudo-halogens like azide (B81097) (N₃⁻), cyanide (CN⁻), and thiocyanate (B1210189) (SCN⁻) can be readily introduced. The reaction with sodium azide produces 2-(3-azidopropyl)-1,3,4-oxadiazole, a versatile intermediate that can be reduced to the corresponding primary amine or used in 'click' chemistry reactions.

Side-Chain Elongation and Functionalization

Beyond simple substitution, the chloropropyl group can be used in reactions that extend the carbon chain. A classic example is the reaction with diethyl malonate. In the presence of a base like sodium ethoxide, the malonate anion acts as a nucleophile, displacing the chloride to form a new carbon-carbon bond. The resulting diethyl 2-(3-(1,3,4-oxadiazol-2-yl)propyl)malonate can then be hydrolyzed and decarboxylated to yield 5-(1,3,4-oxadiazol-2-yl)pentanoic acid, effectively elongating the side chain by two carbons and introducing a terminal carboxylic acid group.

Palladium-Catalyzed Cross-Coupling Reactions for Further Diversification

While palladium-catalyzed cross-coupling reactions are most commonly applied to aryl or vinyl halides, their use with alkyl halides like this compound is also feasible for forming new carbon-carbon bonds. mdpi.com Reactions such as Suzuki, Stille, or Negishi couplings can be employed, though they often require specific catalytic systems optimized for sp³-hybridized carbon centers. For a Suzuki coupling, the reaction would involve an organoboron reagent (e.g., an alkylborane or boronic acid) in the presence of a palladium catalyst and a base. academie-sciences.frmdpi.com Such reactions enable the connection of the propyl side chain to various aryl, heteroaryl, or alkyl groups, significantly expanding the structural diversity of the accessible derivatives. nih.gov The efficiency of these couplings can be sensitive to the choice of catalyst, ligands, and reaction conditions.

Synthesis of Poly-Functionalized Oxadiazole Derivatives

The synthetic handles installed through the previously mentioned reactions can be used to build more complex, poly-functionalized molecules. nih.govmdpi.com A sequential strategy allows for the introduction of multiple, distinct functional groups. For example, one could first perform an azide substitution on this compound. The resulting azide can then be reduced to a primary amine. This newly formed amine can subsequently be acylated with a variety of acid chlorides or activated carboxylic acids, leading to amide derivatives that possess functionalities from both reaction partners. This step-wise approach provides a powerful route to complex molecules with precisely controlled structures. ptfarm.pl

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Role/Class |

|---|---|

| This compound | Starting Material |

| 2-(3-Aminopropyl)-1,3,4-oxadiazole | Amine Derivative |

| 2-(3-(Diethylamino)propyl)-1,3,4-oxadiazole | Amine Derivative |

| 2-(3-(Piperidin-1-yl)propyl)-1,3,4-oxadiazole | Amine Derivative |

| 2-(3-(Phenylamino)propyl)-1,3,4-oxadiazole | Amine Derivative |

| 2-(3-(Methylthio)propyl)-1,3,4-oxadiazole | Thioether Analogue |

| 2-(3-Phenoxypropyl)-1,3,4-oxadiazole | Ether Analogue |

| 3-(1,3,4-Oxadiazol-2-yl)propyl acetate | Ester Analogue |

| 3-(1,3,4-Oxadiazol-2-yl)propane-1-thiol | Thiol Analogue |

| 2-(3-Iodopropyl)-1,3,4-oxadiazole | Halogen Exchange Product |

| 2-(3-Azidopropyl)-1,3,4-oxadiazole | Pseudo-halogen Derivative |

| Diethyl 2-(3-(1,3,4-oxadiazol-2-yl)propyl)malonate | Chain Elongation Intermediate |

| 5-(1,3,4-Oxadiazol-2-yl)pentanoic acid | Chain Elongation Product |

| Ammonia | Reagent |

| Diethylamine | Reagent |

| Piperidine | Reagent |

| Aniline | Reagent |

| Sodium thiomethoxide | Reagent |

| Sodium phenoxide | Reagent |

| Sodium acetate | Reagent |

| Sodium hydrosulfide | Reagent |

| Sodium iodide | Reagent |

| Sodium azide | Reagent |

| Diethyl malonate | Reagent |

| Palladium Catalyst | Catalyst |

Advanced Research Frontiers and Emerging Applications of the Chemical Compound in Material Science and Catalysis

Utilization as a Building Block in Polymer Chemistry Research

The presence of a reactive chloropropyl group and a thermally stable oxadiazole ring makes 2-(3-Chloropropyl)-1,3,4-oxadiazole an attractive building block in polymer chemistry. Chemical suppliers have recognized its potential by classifying it as a monomer for covalent organic frameworks (COFs) and for general polymer science applications. bldpharm.commolport.com

Monomer Synthesis for Novel Polymeric Architectures

The 1,3,4-oxadiazole (B1194373) ring is a well-established component in high-performance polymers, valued for its thermal stability and specific electronic properties. The incorporation of this heterocycle into polymer backbones can lead to materials with enhanced thermal and oxidative resistance. tcichemicals.com The synthesis of polymers containing the 1,3,4-oxadiazole moiety has been explored through various polymerization techniques, including radical polymerization and polycondensation. springernature.commdpi.comnih.gov For instance, poly(1,3,4-oxadiazole-ether)s have been synthesized via nucleophilic displacement polycondensation, resulting in polymers with high thermal stability. tcichemicals.com

The compound this compound, with its reactive alkyl chloride functionality, is particularly well-suited for the synthesis of novel polymeric architectures. This chloropropyl group can readily participate in nucleophilic substitution reactions, allowing for its grafting onto existing polymer chains or its use as a monomer in step-growth polymerization. For example, it could be reacted with di- or poly-functional nucleophiles such as diamines, dithiols, or diols to create a variety of new polymers. The resulting polymers would benefit from the inherent properties of the 1,3,4-oxadiazole ring, such as high thermal stability and electron-deficient nature, which can be advantageous for applications in electronics and advanced composites.

Anionic polymerization is another powerful technique for creating well-defined polymers. Research on monomers containing both oxadiazole and pyridine (B92270) groups has shown that anionic polymerization can proceed successfully, yielding polymers with predictable molecular weights and narrow polydispersity indices. researchgate.net This suggests that this compound could also be a candidate for controlled polymerization methods, enabling the synthesis of block copolymers and other complex architectures.

Below is a table summarizing the potential polymerization reactions involving this compound.

| Polymerization Type | Co-monomer/Initiator | Potential Polymer Structure | Key Features of Resulting Polymer |

| Polycondensation | Diamine (H₂N-R-NH₂) | -[NH-R-NH-CH₂CH₂CH₂-(C₂H₂N₂O)]n- | Polyamide with oxadiazole pendants |

| Polycondensation | Diol (HO-R-OH) | -[O-R-O-CH₂CH₂CH₂-(C₂H₂N₂O)]n- | Polyether with oxadiazole pendants |

| Polycondensation | Dithiol (HS-R-SH) | -[S-R-S-CH₂CH₂CH₂-(C₂H₂N₂O)]n- | Polythioether with oxadiazole pendants |

| Anionic Polymerization | Strong base (e.g., n-BuLi) | -[CH(C₂H₂N₂O-CH₂CH₂Cl)-]n- | Vinyl-type polymer with oxadiazole substituent |

Incorporation into Organic Frameworks (e.g., MOFs, COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. springernature.com Their ordered structures and tunable porosity make them promising materials for applications in gas storage, separation, and catalysis. The synthesis of COFs often involves the polycondensation of monomers with specific geometries and reactive functional groups. tcichemicals.com

The designation of this compound as a COF monomer by chemical suppliers suggests its potential use in the construction of these advanced materials. bldpharm.commolport.comnih.gov The chloropropyl group can be converted to other functionalities, such as an amino or carboxyl group, which are commonly used in COF synthesis. Alternatively, the chloro group itself could be used in post-synthetic modification of the COF, allowing for the introduction of specific catalytic sites or other functional moieties. The presence of the 1,3,4-oxadiazole ring within the COF structure would be expected to enhance its thermal and chemical stability.

Metal-Organic Frameworks (MOFs) are another class of porous crystalline materials, formed by the coordination of metal ions or clusters with organic ligands. While the primary application of this compound in this context would likely be as a ligand (as discussed in the next section), it is also conceivable that it could be incorporated into the MOF structure as a guest molecule or through post-synthetic modification of a MOF with reactive sites.

Ligand Design in Coordination Chemistry Research

The 1,3,4-oxadiazole ring contains two nitrogen atoms that can act as potential coordination sites for metal ions. This has led to the exploration of 1,3,4-oxadiazole derivatives as ligands in coordination chemistry. mdpi.comcanterbury.ac.nz

Metal-Organic Complex Formation Studies

A variety of metal complexes with substituted 1,3,4-oxadiazole ligands have been synthesized and characterized. mdpi.com The coordination mode of the oxadiazole ring can vary depending on the substituents and the metal ion. For example, in some complexes, the nitrogen atoms of the oxadiazole ring directly coordinate to the metal center. In others, substituent groups on the oxadiazole ring provide the primary coordination sites.

The compound this compound offers several possibilities for metal coordination. The nitrogen atoms of the oxadiazole ring could coordinate to a metal center, and the chloropropyl group could either remain as a pendant arm or participate in further reactions. For instance, the chloro group could be substituted by a coordinating group, such as a pyridine or a carboxylate, to create a multidentate ligand. The resulting complexes could exhibit interesting structural features and properties, such as luminescence or magnetic behavior, depending on the choice of metal ion.

The table below presents potential coordination modes of this compound with metal ions.

| Metal Ion (M) | Potential Coordination Site(s) | Potential Complex Structure |

| Transition Metals (e.g., Cu²⁺, Zn²⁺, Ni²⁺) | Nitrogen atoms of the oxadiazole ring | Mononuclear or polynuclear complexes |

| Lanthanide Metals (e.g., Eu³⁺, Tb³⁺) | Nitrogen atoms and potentially the oxygen atom of the oxadiazole ring | Luminescent metal-organic complexes |

| Precious Metals (e.g., Pd²⁺, Pt²⁺) | Nitrogen atoms of the oxadiazole ring | Catalytically active complexes |

Applications in Homogeneous Catalysis

Metal complexes containing 1,3,4-oxadiazole-based ligands have shown promise in homogeneous catalysis. For example, a copper catalyst supported on silica (B1680970) functionalized with a 2-(pyridin-2-yl)-1,3,4-oxadiazole ligand has been developed for multi-step organic synthesis. nih.gov This demonstrates the potential of the 1,3,4-oxadiazole scaffold to support catalytically active metal centers.

The this compound ligand could be used to synthesize novel homogeneous catalysts. The ligand could be coordinated to a variety of transition metals known for their catalytic activity, such as palladium, rhodium, or ruthenium. The chloropropyl group could be used to tune the steric and electronic properties of the catalyst or to immobilize the catalyst on a solid support for easier recovery and reuse. Such catalysts could find applications in a range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations.

Role in Supramolecular Chemistry Research

Supramolecular chemistry involves the study of non-covalent interactions between molecules. The 1,3,4-oxadiazole ring, with its combination of nitrogen and oxygen atoms, can participate in various supramolecular interactions, including hydrogen bonding and π-π stacking. rsc.org

The compound this compound has the potential to be a valuable building block in supramolecular chemistry. The oxadiazole ring can act as a hydrogen bond acceptor, while the C-H bonds of the propyl chain can act as weak hydrogen bond donors. Furthermore, the oxadiazole ring can participate in π-π stacking interactions with other aromatic systems. These interactions can be exploited to construct a variety of supramolecular assemblies, such as liquid crystals, gels, and molecular capsules.

A notable example of the use of a 1,3,4-oxadiazole in this field is the construction of a supramolecular brush polymer from a pillar nih.govarene functionalized with a 1,3,4-oxadiazole unit. rsc.org This polymer exhibited stimuli-responsive behavior, highlighting the potential of the oxadiazole moiety in the design of "smart" materials. The chloropropyl group of this compound could be used to covalently attach the molecule to other supramolecular building blocks, such as cyclodextrins or calixarenes, to create complex host-guest systems with tailored recognition properties.

Self-Assembly Studies

The ability of molecules to spontaneously organize into well-defined, ordered structures, a process known as self-assembly, is a cornerstone of bottom-up nanotechnology and the creation of functional materials. For This compound , the potential for self-assembly is primarily dictated by a combination of intermolecular forces. The 1,3,4-oxadiazole ring, with its dipole moment and potential for π-π stacking interactions, can drive the formation of ordered aggregates. The nitrogen and oxygen atoms in the ring can also participate in hydrogen bonding with suitable donor molecules.

The chloropropyl group introduces additional dimensions to its self-assembly behavior. The flexibility of the propyl chain allows for conformational adjustments that can facilitate packing, while the terminal chlorine atom can engage in halogen bonding, a non-covalent interaction that is gaining recognition as a powerful tool for crystal engineering and the design of supramolecular architectures.

While specific, in-depth self-assembly studies on This compound are not extensively documented in publicly available literature, the conceptual basis for its self-organization is strong. Research on analogous 2,5-disubstituted 1,3,4-oxadiazoles has demonstrated their capacity to form liquid crystalline phases and other ordered structures. The interplay between the aromatic core and the aliphatic side chain in This compound suggests a rich potential for forming diverse supramolecular structures, which could be exploited in the fabrication of thin films and other nanostructured materials.

Host-Guest Interactions

Host-guest chemistry involves the formation of unique complexes between a larger 'host' molecule and a smaller 'guest' molecule or ion. The 1,3,4-oxadiazole ring, with its electron-deficient character and the presence of heteroatoms with lone pairs of electrons, can act as a binding site for various guests. The oxygen and nitrogen atoms can coordinate with metal ions or participate in hydrogen bonding with guest molecules.

The chloropropyl substituent on This compound provides a reactive handle for its incorporation into larger host systems. For instance, the terminal chlorine can be displaced through nucleophilic substitution reactions to covalently link the oxadiazole unit to macrocycles like cyclodextrins, calixarenes, or crown ethers. Such functionalized hosts could exhibit selective binding properties for specific guest molecules, driven by the combined interactions with the macrocyclic cavity and the appended oxadiazole moiety.